molecular formula C22H28N4O2 B5519895 N-[(3S,4R)-1-(1-ethyl-5-methylpyrazole-3-carbonyl)-4-(4-methylphenyl)pyrrolidin-3-yl]cyclopropanecarboxamide

N-[(3S,4R)-1-(1-ethyl-5-methylpyrazole-3-carbonyl)-4-(4-methylphenyl)pyrrolidin-3-yl]cyclopropanecarboxamide

Cat. No.: B5519895
M. Wt: 380.5 g/mol
InChI Key: PWIQHDNOTOXOCO-AZUAARDMSA-N
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Description

N-[(3S,4R)-1-(1-ethyl-5-methylpyrazole-3-carbonyl)-4-(4-methylphenyl)pyrrolidin-3-yl]cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a pyrrolidine ring, and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-1-(1-ethyl-5-methylpyrazole-3-carbonyl)-4-(4-methylphenyl)pyrrolidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of an appropriate hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring can be formed via a cyclization reaction involving an amine and a suitable electrophile, such as an alkyl halide.

    Coupling of the Pyrazole and Pyrrolidine Rings: This step involves the formation of an amide bond between the pyrazole and pyrrolidine rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Cyclopropane Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-1-(1-ethyl-5-methylpyrazole-3-carbonyl)-4-(4-methylphenyl)pyrrolidin-3-yl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyrrolidine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers or coatings.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

    Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, such as catalysis or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-[(3S,4R)-1-(1-ethyl-5-methylpyrazole-3-carbonyl)-4-(4-methylphenyl)pyrrolidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3S,4R)-1-(1-ethyl-5-methylpyrazole-3-carbonyl)-4-(4-fluorophenyl)pyrrolidin-3-yl]cyclopropanecarboxamide
  • N-[(3S,4R)-1-(1-ethyl-5-methylpyrazole-3-carbonyl)-4-(4-chlorophenyl)pyrrolidin-3-yl]cyclopropanecarboxamide

Uniqueness

N-[(3S,4R)-1-(1-ethyl-5-methylpyrazole-3-carbonyl)-4-(4-methylphenyl)pyrrolidin-3-yl]cyclopropanecarboxamide is unique due to its specific combination of functional groups and stereochemistry

Properties

IUPAC Name

N-[(3S,4R)-1-(1-ethyl-5-methylpyrazole-3-carbonyl)-4-(4-methylphenyl)pyrrolidin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-4-26-15(3)11-19(24-26)22(28)25-12-18(16-7-5-14(2)6-8-16)20(13-25)23-21(27)17-9-10-17/h5-8,11,17-18,20H,4,9-10,12-13H2,1-3H3,(H,23,27)/t18-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIQHDNOTOXOCO-AZUAARDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)N2CC(C(C2)NC(=O)C3CC3)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC(=N1)C(=O)N2C[C@H]([C@@H](C2)NC(=O)C3CC3)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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